molecular formula C6H6ClNOS B13462200 1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one

1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one

Cat. No.: B13462200
M. Wt: 175.64 g/mol
InChI Key: QVLXPDYOGBQZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one (CAS 2901106-79-2) is a high-purity chemical intermediate with significant utility in medicinal chemistry and drug discovery. Its molecular formula is C6H6ClNOS, and it features both a reactive chloromethyl group and an acetyl-substituted thiazole core . This structure makes it a versatile precursor for molecular hybridization, a strategy used to create novel compounds with enhanced biological activity . Recent scientific literature highlights the importance of thiazole derivatives as promising scaffolds in the development of new antimicrobial agents . Compounds featuring the thiazole ring have demonstrated a diverse range of biological activities, including moderate to good antibacterial and antifungal properties against a panel of pathogens . The reactivity of the chloromethyl group allows researchers to readily incorporate this thiazole moiety into larger, more complex molecules. These hybrid molecules are then screened for their potential to inhibit critical bacterial enzymes, such as MurB in E. coli , or fungal enzymes like 14a-lanosterol demethylase, which are putative mechanisms for their antimicrobial action . This compound is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

1-[2-(chloromethyl)-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNOS/c1-4(9)5-3-10-6(2-7)8-5/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLXPDYOGBQZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve a one-pot multicomponent procedure, which is efficient and environmentally friendly. For example, 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be reacted with thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Reactivity and Functionalization

  • Chloromethyl Group (Target Compound) : The chlorine atom acts as a leaving group, enabling nucleophilic substitution (e.g., reactions with amines or thiols). This reactivity is absent in the hydroxymethyl and phenyl analogs, making the target compound more versatile in synthetic pathways.
  • Hydroxymethyl Analog : The hydroxyl group participates in hydrogen bonding and oxidation reactions. However, it lacks the electrophilic character of the chloromethyl group .
  • Phenyl Substituent : Introduces steric bulk and aromatic stability, reducing reactivity but enhancing thermal stability .

Electronic and Steric Effects

  • The methyl group adds lipophilicity, which could improve membrane permeability in drug design .
  • Aminomethyl-Methyl Hybrid (): The aminomethyl group at position 2 introduces basicity, enabling pH-dependent solubility. The additional methyl at position 4 may hinder steric access to reactive sites .

Biological Activity

1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key findings from recent studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring structure, which is known for its diverse biological activities. The molecular formula is C7H6ClNOSC_7H_6ClNOS with a molecular weight of approximately 189.64 g/mol. The presence of the chloromethyl group enhances its reactivity and potential interaction with biological targets.

PropertyValue
Molecular FormulaC7H6ClNOSC_7H_6ClNOS
Molecular Weight189.64 g/mol
CAS Number263564-17-6

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial cells. Preliminary studies suggest that it may inhibit enzymes involved in cell wall synthesis, leading to antimicrobial effects. Additionally, it may disrupt cellular membranes and modulate oxidative stress pathways, contributing to its bioactivity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungi, including Candida albicans. The antifungal mechanism may involve disruption of fungal cell wall integrity or interference with ergosterol biosynthesis.

Case Study: Antifungal Testing

A separate investigation assessed the antifungal activity of this compound, yielding the following results:

Fungal StrainMIC (µg/mL)
Candida albicans32
Aspergillus niger64

These results indicate that the compound possesses significant antifungal properties, warranting further research into its potential therapeutic applications.

Toxicological Profile

While the biological activity of this compound is promising, understanding its toxicological profile is crucial for assessing safety in potential therapeutic use. Preliminary toxicity studies have indicated low cytotoxicity in mammalian cell lines at therapeutic concentrations.

Q & A

Q. Critical Conditions :

  • Temperature control (0–5°C during chloromethylation to avoid side reactions).
  • Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Solvent selection (e.g., DMF for polar aprotic environments, toluene for azeotropic removal of water).

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea, HCl, reflux, 6h65–75
ChloromethylationClCH₂OCH₃, DCM, 0°C, 2h50–60
AcetylationAc₂O, pyridine, rt, 4h80–85

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., thiazole protons at δ 7.2–7.5 ppm, acetyl peak at δ 2.6 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 204.05).
  • X-ray Crystallography : Resolves 3D structure using SHELXL for refinement . ORTEP-III/WinGX generates displacement ellipsoid diagrams .

Q. Table 2: Characterization Data

TechniqueKey ObservationsEvidence
¹H NMR (CDCl₃)δ 2.6 (s, 3H, COCH₃), δ 4.8 (s, 2H, CH₂Cl)
X-ray DiffractionCrystallographic R-factor < 0.05

Basic: How are computational methods applied to predict electronic properties or reaction pathways?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software predicts HOMO/LUMO energies and charge distribution.
  • Molecular Docking : Screens potential biological targets (e.g., enzyme active sites) using AutoDock Vina.
  • Reaction Mechanism Simulation : Transition-state analysis with QM/MM methods in software like GAMESS .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation)?

Methodological Answer:

  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers causing split signals).
  • Tandem MS/MS : Clarifies fragmentation pathways (e.g., loss of Cl⁻ or CH₂CO groups).
  • Complementary Crystallography : Resolves ambiguities in stereochemistry .

Advanced: What strategies optimize reaction yields while minimizing byproducts?

Methodological Answer:

  • DoE (Design of Experiments) : Varies parameters (temperature, stoichiometry) systematically.
  • Catalyst Screening : Tests Pd/C or zeolites for selective chloromethylation .
  • In-line Analytics : Uses FTIR or HPLC-MS to monitor intermediates in real-time .

Advanced: How to evaluate its biological activity in antimicrobial assays?

Methodological Answer:

  • MIC Determination : Broth microdilution against S. aureus (ATCC 25923) or E. coli (ATCC 25922).
  • Time-Kill Curves : Assesses bactericidal kinetics over 24h.
  • Synergy Studies : Combines with standard antibiotics (e.g., ampicillin) via checkerboard assays .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Exposes to pH 1–13 (HCl/NaOH) at 40–80°C for 48h.
  • HPLC-PDA Analysis : Quantifies degradation products (e.g., hydrolysis of chloromethyl group).
  • Arrhenius Plotting : Predicts shelf-life at 25°C using accelerated stability data .

Advanced: What computational approaches reveal electron distribution in the thiazole ring?

Methodological Answer:

  • AIM (Atoms in Molecules) Analysis : Maps electron density topology using Multiwfn.
  • NBO (Natural Bond Orbital) Analysis : Identifies hyperconjugative interactions (e.g., σ→π* in C-Cl bond) .

Advanced: How to address purification challenges due to polar byproducts?

Methodological Answer:

  • Flash Chromatography : Uses silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4).
  • Recrystallization : Optimizes solvent pairs (e.g., ethanol/water for high-purity crystals).
  • HPLC Prep-Scale : Emits C18 columns with acetonitrile/water mobile phase .

Advanced: What role do solvent polarity and proticity play in its reactivity?

Methodological Answer:

  • Kamlet-Taft Parameters : Correlates solvent polarity (π*) with reaction rates in SN2 chloromethylation.
  • Dielectric Constant Screening : Non-polar solvents (ε < 5, e.g., toluene) favor nucleophilic substitution .

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